molecular formula C8H6BrN3S B12348141 3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione

3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione

Cat. No.: B12348141
M. Wt: 256.12 g/mol
InChI Key: VDPYOJZHASHBRP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione is a heterocyclic compound that contains a bromophenyl group attached to a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole-thione compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced forms of the triazole ring, potentially leading to dihydro or tetrahydro derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione
  • 3-(3-Chlorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione
  • 3-(3-Fluorophenyl)-3,4-dihydro-1,2,4-triazole-5-thione

Uniqueness

3-(3-Bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

IUPAC Name

3-(3-bromophenyl)-3,4-dihydro-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4,7H,(H,10,13)

InChI Key

VDPYOJZHASHBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2NC(=S)N=N2

Origin of Product

United States

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